molecular formula C16H12N4O4S B2744618 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 391217-99-5

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2744618
CAS RN: 391217-99-5
M. Wt: 356.36
InChI Key: ZCVOJFGXUHBOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide” is a compound used for scientific research needs . It is also known by registry numbers ZINC000000096479 .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide”, “N-(6-Acetamido-1,3-benzothiazol-2-yl)-N 3-[2-nitro-4-(trifluoromethyl)phenyl]-β-alaninamide”, has a molecular formula of C19H16F3N5O4S .

Scientific Research Applications

Antimicrobial Activity

The benzothiazole nucleus is known for its antimicrobial properties. Derivatives of this compound have been reported to exhibit potent antibacterial activity against various bacterial strains, including Escherichia coli and Micrococcus luteus . This makes it a valuable candidate for the development of new antibiotics or disinfectants.

Anticancer Agent

Benzothiazole derivatives have shown promise as antitumor agents. Their ability to interfere with cellular processes makes them potential candidates for cancer therapy, particularly in targeting specific cancer cell lines or in combination therapies .

Anti-inflammatory Properties

Compounds containing the benzothiazole moiety have demonstrated significant anti-inflammatory activities. This suggests their potential use in treating inflammatory diseases and conditions, such as arthritis or asthma .

Antidiabetic Applications

The benzothiazole structure has been associated with antidiabetic effects. It could be explored further for the synthesis of new drugs aimed at managing diabetes, possibly by affecting insulin release or glucose metabolism .

Urease Inhibitory Activities

Research indicates that benzothiazole derivatives can act as urease inhibitors. This is particularly relevant in the treatment of diseases caused by urease-producing bacteria, such as urinary tract infections .

Analgesic Effects

Some benzothiazole compounds have been found to possess analgesic properties, which could be beneficial in the development of pain management medications .

Anticonvulsant Potential

The benzothiazole nucleus may also play a role in anticonvulsant drug development. Its derivatives could help in the treatment of epilepsy or other seizure-related disorders .

Antifungal Activity

Similar to their antibacterial properties, benzothiazole derivatives can also be effective against fungal infections, offering a potential avenue for antifungal drug development .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-9(21)17-10-6-7-12-14(8-10)25-16(18-12)19-15(22)11-4-2-3-5-13(11)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVOJFGXUHBOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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